molecular formula C6H13NO B2411977 (3S)-4,4-dimethylpyrrolidin-3-ol CAS No. 218602-27-8

(3S)-4,4-dimethylpyrrolidin-3-ol

Cat. No.: B2411977
CAS No.: 218602-27-8
M. Wt: 115.176
InChI Key: CUVTUAIJKLXTRO-RXMQYKEDSA-N
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Description

“(3s)-4,4-Dimethyl-3-pyrrolidinol” is a chemical compound with the molecular formula C6H13NO . It can be used as a reactant in the syntheses of oxadiazolylthiazole and xanthone derivatives of biological importance .


Synthesis Analysis

The synthesis of 3S-pyrrolidinol and its derivatives from L-glutamic acid has been described . The Ir (III)-catalyzed synthesis of 3-pyrrolidinols and 4-piperidinols combining 1,2,4-butanetriol or 1,3,5-pentanetriol with primary amines was carried out . This borrowing hydrogen methodology (BH) was further extended to the sequential diamination of triols leading to aza-pyrrolidines and aza-piperidines .


Molecular Structure Analysis

The molecular structure of “(3s)-4,4-Dimethyl-3-pyrrolidinol” consists of a pyrrolidine ring with two methyl groups attached to the 4th carbon and a hydroxyl group attached to the 3rd carbon .

Scientific Research Applications

Antioxidant Properties

A series of compounds including 2,4-dimethyl-3-pyridinol and its derivatives were synthesized and studied for their antioxidant properties. These compounds demonstrated significant effectiveness as phenolic chain-breaking antioxidants, indicating potential applications in areas requiring antioxidant agents (Wijtmans et al., 2004).

Stereochemistry in Medicinal Chemistry

Research on the stereochemistry of certain calcium antagonists, including pyrrolidinol derivatives, has contributed to understanding the role of stereochemistry in the effectiveness of pharmaceutical compounds. This has implications for the design and development of more effective drug molecules (Tamazawa et al., 1986).

Synthesis of Pyridine and 3-Picoline

A novel pathway for synthesizing pyridine and 3-picoline from acrolein dimethyl acetal and ammonia showcases the versatility of pyridinol derivatives in chemical synthesis. This has implications for industrial applications in the production of these compounds (Luo & Chao, 2015).

Cryopreservation

Pyridine N-oxide (PNO), related to pyridinol derivatives, was studied for its potential to protect living cells against freezing damage. This research has applications in the field of cryopreservation and cell biology (Nash, 1961).

Asymmetric Hydroxyalkylation

The generation and asymmetric hydroxyalkylation of N,O-diprotected 3-pyrrolidinol 2-carbanions were studied, leading to the synthesis of protected N-alpha-hydroxyalkyl-3-pyrrolidines. This has implications for the development of stereoselective synthesis methods in organic chemistry (Zheng et al., 2005).

Safety and Hazards

The safety data sheet for “(3S)-4,4-Dimethyl-3-pyrrolidinol” was found , but the specific hazards were not detailed in the search results.

Properties

IUPAC Name

(3S)-4,4-dimethylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVTUAIJKLXTRO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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